molecular formula C9H9NO B1344278 4-Hydroxy-2,5-dimethylbenzonitrile CAS No. 85223-94-5

4-Hydroxy-2,5-dimethylbenzonitrile

Cat. No.: B1344278
CAS No.: 85223-94-5
M. Wt: 147.17 g/mol
InChI Key: DGCLRFNSBZRROX-UHFFFAOYSA-N
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Description

4-Hydroxy-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H9NO It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring, along with two methyl groups (-CH3) at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2,5-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2,5-dimethylphenol followed by reduction and subsequent cyanation. The general steps are as follows:

    Nitration: 2,5-Dimethylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyanation: The amino group is converted to a nitrile group through a Sandmeyer reaction, where the diazonium salt is treated with copper(I) cyanide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,5-dimethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: 4-Oxo-2,5-dimethylbenzonitrile.

    Reduction: 4-Amino-2,5-dimethylbenzonitrile.

    Substitution: 4-Chloro-2,5-dimethylbenzonitrile (when using thionyl chloride).

Scientific Research Applications

4-Hydroxy-2,5-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,5-dimethylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-dimethylbenzonitrile: Similar structure but with methyl groups at the 3 and 5 positions.

    4-Hydroxybenzonitrile: Lacks the methyl groups, making it less hydrophobic.

    2,5-Dimethylbenzonitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

Uniqueness

4-Hydroxy-2,5-dimethylbenzonitrile is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential applications. The presence of both hydroxyl and nitrile groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-hydroxy-2,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCLRFNSBZRROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626958
Record name 4-Hydroxy-2,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85223-94-5
Record name 4-Hydroxy-2,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethyl-4-hydroxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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